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Compound of Interest

Compound Name: 3-Hydroxy-4',5-dimethoxystilbene

Cat. No.: B1204901

An In-depth Technical Guide to 3-Hydroxy-4',5-
dimethoxystilbene

This guide provides a comprehensive overview of the chemical structure, properties, synthesis,
and potential biological activities of (E)-3-Hydroxy-4',5-dimethoxystilbene, a naturally
occurring stilbenoid. The information is intended for researchers, scientists, and professionals
in the field of drug development.

Chemical Structure and Properties

(E)-3-Hydroxy-4',5-dimethoxystilbene is a derivative of stilbene with a hydroxyl group at the
3rd position and two methoxy groups at the 4' and 5th positions of the stilbene backbone. Its
systematic IUPAC name is 3-methoxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]phenol.

Chemical Structure:
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Table 1: Physicochemical Properties of (E)-3-Hydroxy-4',5-dimethoxystilbene

Property Value Reference
CAS Number 58436-29-6 [1][2]
Molecular Formula C16H1603 [1][2]
Molecular Weight 256.30 g/mol [1112]
Appearance Off-white solid (predicted) [3]

108-111 °C (for the analogous
Melting Point compound (E) 3',5'-Dimethoxy-
4'-fluoro-3-hydroxystilbene)

[3]

Soluble in Chloroform,
Solubility Dichloromethane, Ethyl
Acetate, DMSO, Acetone

Inferred from supplier data

Storage Temperature 2-8°C

[2]

Table 2: Computed Chemical Properties
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Property Value
XLogP3-AA 3.8
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 4
Topological Polar Surface Area 38.7 A2
Heavy Atom Count 19
Complexity 282

Experimental Protocols
Synthesis of (E)-3-Hydroxy-4',5-dimethoxystilbene

A plausible synthetic route for (E)-3-Hydroxy-4',5-dimethoxystilbene involves a Wittig
reaction or a Mizoroki-Heck reaction, which are common methods for stilbene synthesis.[3][4]
The following is a detailed hypothetical protocol based on the synthesis of structurally similar
stilbenes.[3]

2.1.1. Wittig Reaction Approach

This two-step synthesis involves the preparation of a phosphonium ylide followed by its
reaction with an aldehyde.

Step 1: Synthesis of (3,5-dimethoxybenzyl)triphenylphosphonium bromide

To a solution of 3,5-dimethoxybenzyl bromide (1.0 eq) in anhydrous toluene (5 mL/mmol),
add triphenylphosphine (1.1 eq).

o Reflux the mixture for 24 hours under a nitrogen atmosphere.

» Cool the reaction mixture to room temperature and collect the precipitate by filtration.

¢ Wash the precipitate with cold toluene and dry it under a vacuum to yield (3,5-
dimethoxybenzyl)triphenylphosphonium bromide as a white solid.
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Step 2: Wittig reaction with 4-hydroxybenzaldehyde

Suspend (3,5-dimethoxybenzyl)triphenylphosphonium bromide (1.1 eq) in anhydrous
tetrahydrofuran (THF) (10 mL/mmol) under a nitrogen atmosphere.

Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.1 eq) dropwise.
Allow the mixture to stir at room temperature for 1 hour to form the ylide.

Cool the resulting deep red solution back to 0 °C and add a solution of 4-
hydroxybenzaldehyde (1.0 eq) in anhydrous THF (2 mL/mmol) dropwise.

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
Quench the reaction by adding water and extract the product with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel using a hexane-ethyl
acetate gradient to afford (E)-3-Hydroxy-4',5-dimethoxystilbene.

2.1.2. Mizoroki-Heck Reaction Approach

This one-pot reaction couples a vinyl compound with an aryl halide.

To a reaction vessel, add 3-hydroxy-5-methoxystyrene (1.0 eq), 4-iodoanisole (1.1 eq),
palladium(ll) acetate (0.02 eq), tri(o-tolyl)phosphine (0.04 eq), and triethylamine (2.0 eq) in
anhydrous acetonitrile (10 mL/mmol).

Degas the mixture with nitrogen for 15 minutes.
Heat the reaction mixture at 80 °C for 12 hours.

After cooling to room temperature, filter the mixture and concentrate the filtrate under
reduced pressure.
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Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate
gradient to yield (E)-3-Hydroxy-4',5-dimethoxystilbene.

Extraction from Morus nigra

(E)-3-Hydroxy-4',5-dimethoxystilbene is a natural product found in the stem bark of Morus

nigra L.[5]. A general protocol for the extraction of stilbenoids from plant material is as follows:

Air-dry the stem bark of Morus nigra and grind it into a fine powder.

Macerate the powdered plant material with methanol (or ethanol) at room temperature for 72
hours, with occasional shaking.

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to
obtain a crude extract.

Suspend the crude extract in water and perform liquid-liquid partitioning successively with
solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.

Monitor the fractions for the presence of the target compound using thin-layer
chromatography (TLC) or high-performance liquid chromatography (HPLC).

Subject the fraction enriched with (E)-3-Hydroxy-4',5-dimethoxystilbene to column
chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of
hexane and ethyl acetate) for further purification.

Final purification can be achieved by preparative HPLC to yield the pure compound.

Predicted Spectral Data

Based on the analysis of structurally similar compounds, the following spectral data are

predicted for (E)-3-Hydroxy-4',5-dimethoxystilbene.

Table 3: Predicted *H and 3C NMR Spectral Data
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Predicted *H NMR (ppm,

Position Predicted 13C NMR (ppm) o ]
multiplicity, J in Hz)

Stilbene Bridge

a ~128.5 ~7.0 (d, J=16.3)

B ~128.8 ~7.1(d, J=16.3)

Ring A (3-hydroxy-5-methoxy)

1 ~139.0
2 ~105.0 ~6.6 (d, J=2.2)
3 ~158.0

4 ~102.0 ~6.4 (t, J=2.2)
5 ~161.0

6 ~108.0 ~6.7 (d, J=2.2)
5-OCHs ~55.5 ~3.8 (s)

Ring B (4'-methoxy)

1 ~130.0
2,6 ~128.0 ~7.4 (d, J=8.7)
3,5 ~114.5 ~6.9 (d, J=8.7)
4 ~160.0

4-OCHs ~55.3 ~3.8(s)

Mass Spectrometry (MS):
e Expected [M]+: m/z 256.11

Biological Activities and Signaling Pathways

While specific studies on (E)-3-Hydroxy-4',5-dimethoxystilbene are limited, its structural
similarity to other well-researched stilbenoids like resveratrol and pterostilbene suggests it may
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possess similar biological activities.[6] These activities are primarily attributed to their
antioxidant, anti-inflammatory, and anti-cancer properties.

Potential Anti-Cancer Effects

Stilbenoids are known to exert anti-cancer effects by influencing various cellular processes,
including cell cycle arrest, apoptosis, and inhibition of angiogenesis. The proposed
mechanisms of action often involve the modulation of key signaling pathways.

Proposed Anti-Cancer Signaling Pathway:
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Caption: Proposed anti-cancer signaling pathways modulated by 3-Hydroxy-4',5-
dimethoxystilbene.

Potential Anti-Inflammatory Effects

The anti-inflammatory properties of stilbenoids are largely attributed to their ability to inhibit pro-
inflammatory enzymes and cytokines. This is often achieved through the downregulation of the
NF-kB and MAPK signaling pathways.
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Proposed Anti-Inflammatory Signaling Pathway:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1204901?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

